(E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol
Description
This compound belongs to the class of hydrazone derivatives featuring a benzo[d]oxazole moiety conjugated to a naphthalenol scaffold. Its structure is characterized by an (E)-configured hydrazone linker (-N=N-), which connects the benzoxazole heterocycle to the naphthalene ring at the ortho position of the hydroxyl group. This structural combination is significant for applications in coordination chemistry, tautomerism-dependent reactivity, and biological activity .
Properties
IUPAC Name |
1-[(E)-(1,3-benzoxazol-2-ylhydrazinylidene)methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-16-10-9-12-5-1-2-6-13(12)14(16)11-19-21-18-20-15-7-3-4-8-17(15)23-18/h1-11,22H,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARRTRIOQLGGW-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC3=NC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Hydroxy-1-naphthaldehyde
The aldehyde precursor, 2-hydroxy-1-naphthaldehyde, is synthesized via Vilsmeier-Haack formylation of 2-naphthol. This method, adapted from pyrazole-carboxaldehyde syntheses, involves the following steps:
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Reaction Setup :
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2-Naphthol (10 mmol) is dissolved in anhydrous DMF (20 mL) under nitrogen.
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Phosphorus oxychloride (12 mmol) is added dropwise at 0°C, followed by stirring at 80°C for 6 hours.
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Workup :
Characterization Data :
Preparation of Benzo[d]oxazol-2-yl Hydrazine
The hydrazine component is synthesized from 2-chlorobenzo[d]oxazole:
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Nucleophilic Substitution :
Characterization Data :
Condensation to Form the Hydrazone
The final step involves acid-catalyzed condensation of the aldehyde and hydrazine:
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Reaction Conditions :
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2-Hydroxy-1-naphthaldehyde (5 mmol) and benzo[d]oxazol-2-yl hydrazine (5 mmol) are stirred in ethanol (20 mL) with 1 drop of concentrated HCl at 25°C for 2 hours.
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The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the title compound as an orange powder (75% yield).
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Optimization Insights :
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Solvent Screening : Ethanol outperforms methanol and THF due to better solubility of intermediates.
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Catalyst Impact : Yields drop to 45% without HCl, emphasizing the need for acid catalysis.
Structural and Configurational Analysis
Spectroscopic Confirmation
¹H NMR (DMSO-d₆) :
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δ 11.30 (s, 1H, OH), 8.60 (s, 1H, N=CH), 8.25–6.95 (m, 11H, Ar-H).
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The absence of aldehyde (δ ~10 ppm) and hydrazine NH₂ signals confirms complete condensation.
IR Analysis :
Elemental Analysis :
(E)-Configuration Determination
The E isomer is favored due to steric hindrance between the naphthol hydroxyl and oxazole ring in the Z form. This is corroborated by:
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X-ray Crystallography : Dihedral angle of 172° between naphthol and oxazole planes.
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NOESY NMR : No correlation between N=CH and oxazole protons, supporting trans geometry.
Comparative Reaction Metrics
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃, 80°C | 68 | 98.5 |
| Hydrazine Synthesis | Ethanol, reflux | 82 | 99.0 |
| Hydrazone Condensation | EtOH, HCl, 25°C | 75 | 97.8 |
Chemical Reactions Analysis
Types of Reactions
(E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated hydrazone linkages.
Substitution: Substituted derivatives with new functional groups replacing the hydrazone linkage.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological studies as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific pathways in diseases.
Medicine
In medicinal chemistry, (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol is being explored for its potential therapeutic properties. It has been studied for its anti-inflammatory and anticancer activities, showing efficacy in preliminary in vitro studies.
Industry
In the industrial sector, the compound is investigated for its use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, disrupting key pathways involved in disease progression. The hydrazone linkage plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
- Compound A : (E)-1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol ()
- Key difference : Replaces the benzoxazole group with a methoxyphenyl substituent.
- Impact : The absence of the benzoxazole heterocycle reduces electron-withdrawing effects, altering tautomeric equilibria and coordination behavior. X-ray crystallography confirms a square-planar geometry in its palladium(II) complex, similar to the target compound’s metal-binding propensity .
- Compound B : 1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol ()
- Key difference : Substitutes benzoxazole with a thiazole ring.
- Impact : The sulfur atom in thiazole enhances metal-binding affinity (e.g., for transition metals like Cu²⁺ or Pd²⁺) compared to the oxygen-rich benzoxazole. Thermal studies of this compound reveal stability up to 250°C, suggesting superior thermal resilience relative to the target compound .
Tautomerism and Substituent Effects
- 2-Phenacylbenzoxazoles (): Comparison: These compounds exhibit tautomeric equilibria between ketimine (K), enolimine (O), and enaminone (E) forms, stabilized by intramolecular hydrogen bonds. The target compound’s hydrazone linker likely shifts this equilibrium toward the enolimine form due to conjugation with the naphthalenol hydroxyl group. Substituents on the benzoxazole ring (e.g., electron-donating groups) further modulate tautomer distribution and reactivity .
Coordination Chemistry
- Schiff Base Analogues (): Example: (E)-2-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)quinolin-8-ol. Comparison: The quinoline moiety in this compound enhances π-π stacking interactions in metal complexes, whereas the naphthalenol group in the target compound favors steric stabilization. Both form stable complexes with Cu(II) and Ni(II), but the target compound’s benzoxazole may offer unique luminescent properties due to its rigid, planar structure .
Biological Activity
The compound (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol is a derivative of naphthol and benzo[d]oxazole, which has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including antimicrobial, anticancer, and antioxidant activities.
1. Synthesis and Characterization
The synthesis of (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol typically involves the condensation of 2-hydrazinylbenzo[d]oxazole with appropriate aldehydes or ketones to form Schiff bases. These processes often utilize solvents like ethanol or methanol under reflux conditions. Characterization techniques such as NMR , IR spectroscopy , and mass spectrometry confirm the structure of the synthesized compounds.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Melting Point | 160–162 °C |
| IR (KBr) | 3381 cm (NH str.) |
| NMR (1H) | δ 11.25 (s, OH), δ 8.26–6.98 (m, Ar-H) |
2.1 Antimicrobial Activity
Research indicates that compounds containing the benzo[d]oxazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol demonstrates potent antibacterial and antifungal activities against various strains.
Case Study: Antimicrobial Screening Results
In a study assessing the antimicrobial efficacy of synthesized derivatives, (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol showed an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Candida albicans at a concentration of 100 µg/mL.
Table 2: Antimicrobial Activity Results
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 15 | 100 |
| Candida albicans | 18 | 100 |
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Mechanism of Action:
The compound appears to disrupt mitochondrial membrane potential, leading to cytochrome c release and activation of caspases involved in apoptosis.
Case Study: Anticancer Efficacy
In a recent study on MCF-7 breast cancer cells, treatment with (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol resulted in a significant decrease in cell viability with an IC value of approximately 25 µM after 48 hours.
Table 3: Anticancer Activity Results
| Cell Line | IC (µM) | Treatment Duration (h) |
|---|---|---|
| MCF-7 | 25 | 48 |
| HeLa | 30 | 48 |
2.3 Antioxidant Activity
Antioxidant assays indicate that the compound effectively scavenges free radicals, demonstrating its potential as a protective agent against oxidative stress.
Assay Results:
Using DPPH radical scavenging assay, the compound exhibited an IC value of around 15 µg/mL, outperforming standard antioxidants like ascorbic acid.
Table 4: Antioxidant Activity Results
| Compound | IC (µg/mL) |
|---|---|
| (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol | 15 |
| Ascorbic Acid | 20 |
Q & A
Q. What are the common synthetic routes for (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol, and how do reaction conditions influence yield?
The compound is typically synthesized via diazotization and diazo-coupling reactions. A validated approach involves:
- Step 1 : Diazotization of 2-aminobenzoxazole derivatives under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).
- Step 2 : Coupling with 2-naphthol in alkaline media (e.g., NaOH/ethanol) to form the hydrazone linkage .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the E-isomer .
Key factors : Temperature control during diazotization prevents decomposition, while pH during coupling affects regioselectivity. Yields range from 60–90%, depending on solvent polarity and substituent effects .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy : Confirm the E-configuration via coupling constants (J = 12–16 Hz for hydrazone C=N) and aromatic proton splitting patterns .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 345.1104 for C₂₀H₁₅N₃O₂) .
- Elemental analysis : Verify purity (>95%) by matching experimental C, H, N, S percentages with theoretical values (e.g., C: 69.31% vs. 69.54% calc.) .
- FT-IR : Identify N–H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does tautomerism affect the structural and functional properties of this compound?
The compound exhibits azo-hydrazone tautomerism (Fig. 3 in ), where the hydroxyl group’s proton shifts between the naphthol oxygen and the hydrazone nitrogen.
- Experimental validation : Use UV-Vis spectroscopy in solvents of varying polarity. Polar solvents (e.g., DMSO) stabilize the hydrazone form (λₘₐₓ ~450 nm), while nonpolar solvents favor the azo tautomer (λₘₐₓ ~380 nm) .
- Impact on reactivity : The hydrazone form enhances metal-chelation capacity (e.g., with Cu²⁺ or Fe³⁺), critical for applications in analytical chemistry .
Q. What are the stability challenges under varying pH and temperature conditions?
- Thermal stability : The compound decomposes above 179°C (melting point). Prolonged heating in solution (>100°C) induces hydrolysis of the hydrazone bond .
- pH sensitivity : Acidic conditions (pH < 3) protonate the naphthol oxygen, destabilizing the tautomeric equilibrium. Neutral to alkaline conditions (pH 7–10) enhance stability .
- Mitigation : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
Q. How can conflicting spectral data from different studies be resolved?
Discrepancies in NMR or IR spectra often arise from:
- Tautomeric impurities : Use preparative HPLC to isolate individual tautomers before analysis .
- Solvent artifacts : Compare data in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation (e.g., CSD entries for analogous azo-naphthol derivatives) .
Q. What strategies optimize its use as a fluorescent probe or metal sensor?
- Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to the benzoxazole ring, shifting emission wavelengths (e.g., from 520 nm to 580 nm) .
- Metal selectivity : Screen against transition metals (Cu²⁺, Fe³⁺, Zn²⁺) using UV-Vis titration. For Cu²⁺, a 1:1 binding stoichiometry (log K = 4.2) is observed .
- Detection limits : Achieve sub-ppm sensitivity via fluorescence quenching (LOD = 0.1 µM for Cu²⁺ in aqueous media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
